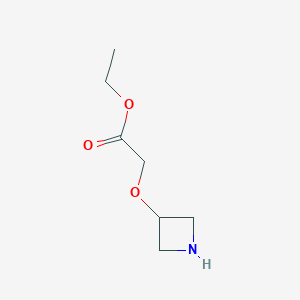
Ethyl 2-(azetidin-3-yloxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(azetidin-3-yloxy)acetate is a chemical compound with the molecular formula C7H13NO3 . It is a derivative of azetidine, a four-membered ring with a nitrogen atom .
Synthesis Analysis
The synthesis of Ethyl 2-(azetidin-3-yloxy)acetate involves several steps. The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The molecular structure of Ethyl 2-(azetidin-3-yloxy)acetate is characterized by a four-membered azetidine ring attached to an ethyl acetate group .Chemical Reactions Analysis
Azetidines are known for their reactivity and versatility in chemical reactions. They are used in various catalytic processes including Henry, Suzuki, Sonogashira and Michael additions . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .Physical And Chemical Properties Analysis
Ethyl 2-(azetidin-3-yloxy)acetate has a molecular weight of 159.18 . More detailed physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved papers.Safety and Hazards
Future Directions
Azetidines, including Ethyl 2-(azetidin-3-yloxy)acetate, have significant potential in medicinal chemistry due to their ubiquity in natural products and importance as amino acid surrogates . Future research could focus on exploring their potential in peptidomimetic and nucleic acid chemistry, as well as their use in the synthesis of functionally enriched heterocyclic scaffolds .
properties
IUPAC Name |
ethyl 2-(azetidin-3-yloxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-2-10-7(9)5-11-6-3-8-4-6/h6,8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKRHXZUCULZGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1CNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2755934.png)

![1-(2-chlorophenyl)-5-pyridin-2-yl-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2755937.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2755938.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-chlorobenzenesulfonamide](/img/structure/B2755946.png)

![2-[1-((2E)-3-phenylprop-2-enyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2755948.png)
![2,5-dichloro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide](/img/structure/B2755949.png)

![4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2755953.png)

![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2755955.png)